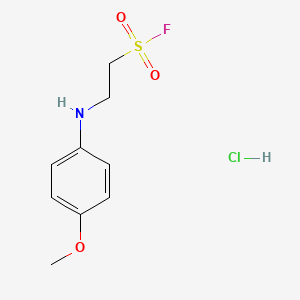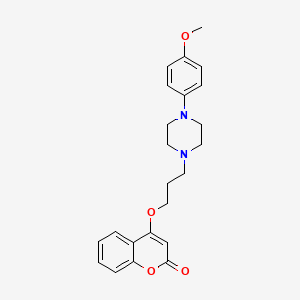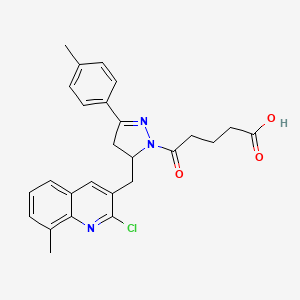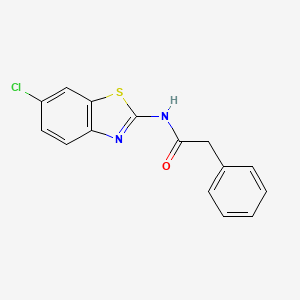
2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties
作用机制
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound, being a semi-flexible linker in PROTAC development, plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathways affected by 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride are related to the targeted protein degradation process. The compound, as part of a PROTAC molecule, facilitates the recruitment of an E3 ligase to a specific target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Pharmacokinetics
The optimization of drug-like properties is one of the considerations in the development of protacs .
Result of Action
The result of the action of this compound is the degradation of the target protein. By facilitating the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, it leads to the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride typically involves the following steps:
Bromination: The starting material, 4-(piperidin-4-yl)phenol, undergoes bromination to introduce a bromo group at the para position of the phenyl ring.
Nucleophilic Substitution: The bromo group is then substituted with an ethylene group through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反应分析
Types of Reactions: 2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted piperidines and phenyl derivatives.
科学研究应用
2-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a semi-flexible linker in the development of PROTACs (proteolysis targeting chimeras) for targeted protein degradation.
Biology: The compound can be used in biological studies to investigate the effects of piperidine derivatives on cellular processes.
Industry: The compound can be utilized in the synthesis of various industrial chemicals and materials.
相似化合物的比较
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Piperidine derivatives used in drug discovery
Other 4-aryl piperidine compounds
属性
IUPAC Name |
2-(4-piperidin-4-ylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c15-10-7-11-1-3-12(4-2-11)13-5-8-14-9-6-13;/h1-4,13-15H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWLSMHNEYTUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{3-[(Benzyloxy)methyl]phenyl}methanamine](/img/structure/B2986192.png)




![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986201.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2986205.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)
![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)
![N-(3-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2986211.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)

